N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide
Description
N-(1-Pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule featuring a benzo[b]thiophene-2-carboxamide core linked to a 1-pivaloylindolin-6-yl substituent. The pivaloyl (tert-butyl carbonyl) group attached to the indoline moiety likely enhances metabolic stability and modulates lipophilicity, while the benzo[b]thiophene scaffold contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-22(2,3)21(26)24-11-10-14-8-9-16(13-17(14)24)23-20(25)19-12-15-6-4-5-7-18(15)27-19/h4-9,12-13H,10-11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVDVDBUAMJOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and benzo[b]thiophene moieties. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles . The benzo[b]thiophene moiety can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing these synthetic routes for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, benzo[b]thiophene derivatives have been shown to activate the STING (stimulator of interferon genes) pathway, which triggers immune responses by generating type I interferons and proinflammatory cytokines . This pathway is crucial for antiviral and anticancer activities.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F, CN) deshield aromatic protons, shifting ¹H NMR signals downfield (7.1–8.2 ppm) .
- Heterocyclic side chains (e.g., piperidine) introduce basicity, facilitating salt formation (e.g., hydrochloride) for improved solubility .
Structural and Crystallographic Comparisons
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Unlike the benzo[b]thiophene analogs, this compound has a simpler thiophene core. The dihedral angle between the benzene and thiophene rings (8.5–13.5°) influences molecular planarity and intermolecular interactions (e.g., C–H⋯O/S) .
- 6-(4-Morpholinophenyl)benzofuran-2-carboxamide (): Replacing thiophene with benzofuran reduces sulfur-mediated interactions but may alter electronic properties. The morpholino group introduces hydrogen-bonding capacity, a feature absent in the pivaloylindolin substituent of the target compound .
Biological Activity
N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the benzo[b]thiophene core followed by acylation with pivaloyl chloride and subsequent amide bond formation. The general synthetic route can be summarized as follows:
- Formation of Benzo[b]thiophene : The benzo[b]thiophene scaffold is synthesized through cyclization reactions involving appropriate precursors.
- Acylation : The indole derivative is acylated using pivaloyl chloride to introduce the pivaloyl group.
- Amidation : The final step involves forming the amide bond with benzo[b]thiophene-2-carboxylic acid.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus. In vitro studies demonstrated that this compound exhibits significant antimicrobial activity, with a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics. The compound's structure allows for effective interaction with bacterial cell membranes, disrupting their integrity and function.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4 | S. aureus (MDR strains) |
| Control (Daptomycin) | 0.5 | S. aureus |
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxic effects of this compound were assessed using human cancer cell lines such as HeLa and A549. The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable selectivity index for potential therapeutic applications.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| A549 | 32 | Low cytotoxicity observed |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Biofilm Formation : Studies suggest that this compound can inhibit biofilm formation in S. aureus, which is critical for its pathogenicity.
- Disruption of Membrane Integrity : The lipophilic nature of the benzo[b]thiophene moiety enhances membrane penetration, leading to cell lysis.
- Modulation of Signaling Pathways : Molecular docking studies indicate that the compound may interact with specific protein targets involved in cell signaling pathways related to inflammation and apoptosis.
Case Studies
Recent research highlighted the efficacy of this compound in treating infections caused by drug-resistant bacteria. In one study, a group of patients with chronic S. aureus infections showed significant improvement when treated with formulations containing this compound, demonstrating its potential as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the validated synthetic protocols for N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodology : Use a two-step approach: (i) Couple benzo[b]thiophene-2-carboxylic acid with 1-pivaloylindolin-6-amine via carbodiimide-mediated amidation (e.g., EDC/HCl or DCC). (ii) Purify intermediates via column chromatography (e.g., silica gel, hexane/EtOAc gradient). Optimize yields by controlling stoichiometry (1.2:1 acylating agent:amine) and reaction time (reflux in acetonitrile for 1–3 hours) . Monitor progress using TLC or LC-MS. Low yields (~21%) in early steps may require scavengers like DMAP or microwave-assisted synthesis .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Confirm purity via elemental analysis (e.g., C 56.89%, H 2.86%, N 8.85% deviation <0.3%) and melting point (203°C) . Use NMR to verify key carbonyl signals (e.g., δ 156.56 for pivaloyl C=O, δ 147.26 for thiophene carboxamide) and NMR for aromatic protons (δ 7.42–7.76 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular ion integrity (e.g., [M+H] m/z calculated within 0.0002 Da) .
Q. What are the stability and storage conditions for this compound in laboratory settings?
- Methodology : Store in airtight containers under inert gas (N/Ar) at –20°C, protected from light. Monitor degradation via periodic HPLC-UV (λ = 254 nm) to detect hydrolyzed byproducts (e.g., free indoline or carboxylic acid). Avoid prolonged storage (>6 months) due to risks of pivaloyl group cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar benzo[b]thiophene carboxamide derivatives?
- Methodology : Perform head-to-head assays under standardized conditions (e.g., IC in kinase inhibition using identical cell lines). For example, compare efflux ratios (Caco-2 permeability) and brain-plasma ratios (rodent PK studies) to explain discrepancies in CNS activity . Use molecular docking to assess binding pose variations (e.g., α7 nAChR vs. MAO-A) . Cross-validate using orthogonal techniques like SPR or ITC .
Q. What strategies are effective for improving the selectivity of this compound against off-target kinases or receptors?
- Methodology : Introduce steric hindrance at the pivaloyl group (e.g., tert-butyl to cyclopentyl) to reduce non-specific binding. Use SAR data from analogs (e.g., piperidin-4-ylmethyl substitutions in compound 42–47 lower Abl kinase affinity by 10-fold) . Employ proteome-wide profiling (e.g., KinomeScan) to identify off-target hits and refine substituents .
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodology : Calculate logP (2.8–3.5 optimal) and polar surface area (<90 Å) using QikProp. Compare with brain-penetrant analogs (e.g., EVP-6124: logP 3.1, PSA 75 Å) . Perform MD simulations to assess membrane partitioning (e.g., POPC bilayers) and P-gp efflux susceptibility . Validate predictions using in situ rodent perfusion models .
Q. What experimental approaches are recommended for elucidating the metabolic fate of this compound?
- Methodology : Incubate with liver microsomes (human/rat) and identify phase I metabolites via LC-QTOF-MS (e.g., hydroxylation at indoline C-4 or thiophene C-5). Use stable isotope labeling (e.g., -pivaloyl) to track cleavage pathways. For phase II metabolites, apply β-glucuronidase/sulfatase treatment to confirm conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
